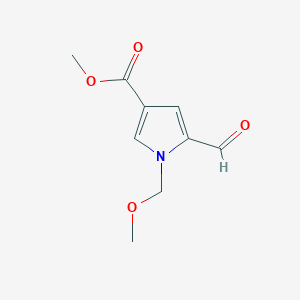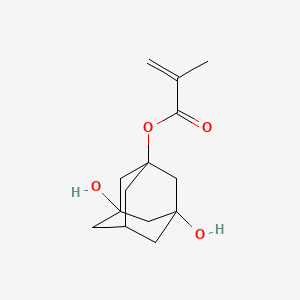
phenyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
phenyl carbonate is an organic compound characterized by the presence of a carboxylate group attached to a benzene ring. This compound is part of the larger family of carboxylic acids, which are known for their wide distribution in nature and their role in various biochemical processes . This compound is particularly notable for its applications in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: phenyl carbonate can be synthesized through several methods, including the esterification of benzoic acid with an appropriate alcohol under acidic conditions. Another common method involves the reaction of benzene with carbon dioxide in the presence of a catalyst to form benzoic acid, which is then esterified .
Industrial Production Methods: In industrial settings, carboxylatooxybenzene is often produced through large-scale esterification processes. These processes typically involve the use of strong acids like sulfuric acid as catalysts and are conducted under controlled temperatures to ensure high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: phenyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert carboxylatooxybenzene into benzyl alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with different electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products: The major products formed from these reactions include benzoic acid, benzyl alcohol, and various substituted benzene derivatives .
Applications De Recherche Scientifique
phenyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and its interactions with biological molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of carboxylatooxybenzene involves its interaction with various molecular targets. In biochemical pathways, it can act as a substrate for enzymes that catalyze its conversion into other biologically active compounds. The carboxylate group plays a crucial role in these interactions, facilitating binding to active sites on enzymes and other proteins .
Comparaison Avec Des Composés Similaires
phenyl carbonate can be compared with other similar compounds such as benzoic acid, benzyl alcohol, and their derivatives. What sets carboxylatooxybenzene apart is its unique combination of a carboxylate group and a benzene ring, which imparts distinct chemical properties and reactivity. Similar compounds include:
Benzoic Acid: Known for its use as a food preservative and in the synthesis of various organic compounds.
Benzyl Alcohol: Used as a solvent and in the manufacture of other chemicals.
Phenylacetic Acid: Another carboxylic acid with applications in organic synthesis
This compound’s unique structure and reactivity make it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C7H5O3- |
|---|---|
Poids moléculaire |
137.11 g/mol |
Nom IUPAC |
phenyl carbonate |
InChI |
InChI=1S/C7H6O3/c8-7(9)10-6-4-2-1-3-5-6/h1-5H,(H,8,9)/p-1 |
Clé InChI |
QIIPQYDSKRYMFG-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[n-(2-Dimethylamino-ethyl)-amino]-3-bromo-nitrobenzene](/img/structure/B8432528.png)








